molecular formula C9H18N2O2 B1263642 N-(3-acetamidopropyl)-4-aminobutanal

N-(3-acetamidopropyl)-4-aminobutanal

Cat. No. B1263642
M. Wt: 186.25 g/mol
InChI Key: VYYITLJUFOHZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidopropyl)-4-aminobutanal is the N-(3-acetamidopropyl)-derivative of 4-aminobutanal. It is a monocarboxylic acid amide and an alpha-CH2-containing aldehyde. It is a conjugate base of a N-(3-acetamidopropyl)-4-ammoniobutanal.

Scientific Research Applications

  • Enzymatic Activity : N-(3-acetamidopropyl)-4-aminobutanal, as an aminoaldehyde, is a substrate for enzymes such as 4-aminobutanal dehydrogenase. This enzyme, purified from a Pseudomonas species, shows high activity toward aminoaldehydes like 4-aminobutanal and 3-aminopropanal. It is significant in biochemical pathways, including the metabolism of polyamines (Callewaert, Rosemblatt, & Tchen, 1974).

  • Role in Neurodegenerative Mechanisms : N-(3-acetamidopropyl)-4-aminobutanal, as a part of the aminoaldehyde group, is implicated in neurodegenerative diseases. In the context of augmented polyamine metabolism, it's one of the reactive aldehydes contributing to tissue death in neurodegenerative conditions. This aligns with studies showing the cytotoxicity of related compounds in retinal ganglion cell cultures (Wood, Khan, & Moskal, 2007).

  • Plant Stress Responses : In Arabidopsis thaliana, the terminal catabolism of putrescine involves the production of 4-aminobutanal, which is relevant for stress responses in plants. This compound, as a substrate for aminoaldehyde dehydrogenase, is crucial in polyamine metabolism and is linked to salt tolerance in plants (Zarei, Trobacher, & Shelp, 2016).

  • Impact on Parasite Vitality : The compound's derivatives, like aminoaldehydes, affect the vitality of parasites such as Leishmania infantum promastigotes. The study demonstrates the inhibitory effect of aldehydes derived from polyamines oxidation on these parasites, suggesting potential therapeutic applications (Massa, Spanò, Pintus, Medda, & Floris, 2010).

  • Pharmacological Research : The compound is also relevant in pharmacological research, particularly in the synthesis of various medicinal compounds. Studies on its derivatives have shown potential in creating anticonvulsant drugs and pain-attenuating properties (King et al., 2011).

properties

Product Name

N-(3-acetamidopropyl)-4-aminobutanal

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-[3-(4-oxobutylamino)propyl]acetamide

InChI

InChI=1S/C9H18N2O2/c1-9(13)11-7-4-6-10-5-2-3-8-12/h8,10H,2-7H2,1H3,(H,11,13)

InChI Key

VYYITLJUFOHZTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCNCCCC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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